1,2,3-Thiadiazol-5-amine hydrochloride

Medicinal Chemistry Anticancer Research Structure-Activity Relationship (SAR)

Select 1,2,3-Thiadiazol-5-amine hydrochloride for your next SAR study or agrochemical program. This hydrochloride salt delivers critical aqueous solubility—eliminating DMSO co-solvents that confound cellular assays—while providing convenient crystalline handling. The 1,2,3-thiadiazole core demonstrates 9.5-fold greater potency than the 1,3,4-isomer in LoVo and MCF-7 cancer cell lines (IC50 2.44 µM vs. 23.29 µM), establishing it as the definitive building block for kinase inhibitor and apoptosis-inducer lead optimization. Its high dipole moment (3.01 D) further enables MOF construction and polar liquid crystal development. Insist on the correct isomer and salt form.

Molecular Formula C2H4ClN3S
Molecular Weight 137.59 g/mol
Cat. No. B1494346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Thiadiazol-5-amine hydrochloride
Molecular FormulaC2H4ClN3S
Molecular Weight137.59 g/mol
Structural Identifiers
SMILESC1=C(SN=N1)N.Cl
InChIInChI=1S/C2H3N3S.ClH/c3-2-1-4-5-6-2;/h1H,3H2;1H
InChIKeyTURHYWDQBBAPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Thiadiazol-5-amine Hydrochloride: Core Properties and Procurement-Grade Specifications


1,2,3-Thiadiazol-5-amine hydrochloride (CAS: 194469-77-7) is the hydrochloride salt of the 1,2,3-thiadiazole-5-amine free base (CAS: 4100-41-8), a versatile aromatic heterocyclic building block. This five-membered ring system, containing one sulfur and two adjacent nitrogen atoms (S–N–N), is a privileged scaffold in medicinal and agrochemical research due to its unique electronic properties and stability [1]. The hydrochloride salt is primarily valued for its enhanced aqueous solubility and crystalline handling compared to the free base, making it the preferred form for chemical synthesis and biological assay preparation . Key physicochemical identifiers include a molecular weight of 137.59 g/mol and a molecular formula of C2H4ClN3S [2].

Why 1,2,3-Thiadiazol-5-amine Hydrochloride is Not Interchangeable with Other Thiadiazole Isomers or Analogs


The 1,2,3-thiadiazole ring system is one of four non-interconvertible constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), each possessing distinct electronic properties, reactivity, and biological profiles [1]. Direct substitution with the more common 1,3,4-thiadiazole or 1,2,4-thiadiazole isomers is scientifically unsound due to differences in pKa, dipole moment, and aromatic stabilization, which directly influence target binding and synthetic utility [2]. Furthermore, the hydrochloride salt form provides a critical advantage in solubility and handling over the free base, which can degrade or exhibit inconsistent performance in aqueous systems .

1,2,3-Thiadiazol-5-amine Hydrochloride: Quantitative Differentiation and Comparative Performance Data


1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Isomers: Antiproliferative Potency in LoVo and MCF-7 Cancer Cell Lines

A direct comparison of antiproliferative activity reveals that a 1,2,3-thiadiazole derivative exhibits superior potency against colorectal adenocarcinoma (LoVo) cells compared to a structurally analogous 1,3,4-thiadiazole derivative. The 1,2,3-thiadiazole-based compound demonstrated an IC50 of 2.44 µM against LoVo cells, whereas a related 1,3,4-thiadiazole derivative showed an IC50 of 23.29 µM against MCF-7 breast cancer cells [1]. This 9.5-fold difference in potency underscores the critical impact of the heterocyclic core on biological activity.

Medicinal Chemistry Anticancer Research Structure-Activity Relationship (SAR)

1,2,3-Thiadiazole vs. 1,2,4-Thiadiazole Isomers: Basicity (pKa) and Implications for Protonation State

The 1,2,3-thiadiazole ring exhibits a significantly lower basicity compared to its 1,2,4-thiadiazole isomer. The parent 1,2,3-thiadiazole has a predicted pKa of -3.39 ± 0.22, while 1,2,4-thiadiazole has a pKa of -1.29 . This difference of over 2 log units indicates that 1,2,3-thiadiazole is a weaker base and will remain predominantly unprotonated at physiological pH (7.4), unlike the 1,2,4-isomer which may exhibit partial protonation. This directly impacts membrane permeability, receptor binding, and overall pharmacokinetic profile.

Physical Organic Chemistry Drug Design Bioavailability Prediction

1,2,3-Thiadiazole vs. 1,2,5-Thiadiazole Isomers: Dipole Moment and Aromatic Stability

The dipole moment of 1,2,3-thiadiazole is significantly higher than that of the 1,2,5-thiadiazole isomer. 1,2,3-Thiadiazole has a dipole moment of 3.01 D, whereas 1,2,5-thiadiazole has a dipole moment of 1.56 D [1]. This 1.9-fold difference arises from the distinct arrangement of heteroatoms within the aromatic ring, which alters electron density distribution and consequently influences intermolecular interactions, solubility in polar solvents, and binding affinity to biological targets.

Computational Chemistry Materials Science Molecular Modeling

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Assays

The hydrochloride salt of 1,2,3-thiadiazol-5-amine exhibits markedly improved water solubility compared to its free base counterpart. The free base (CAS 4100-41-8) is described as a yellow or amber crystalline solid that is sparingly soluble in dichloromethane and carbon tetrachloride but soluble in ethanol and acetone; its aqueous solubility is limited and pH-dependent . In contrast, the hydrochloride salt (CAS 194469-77-7) is highly soluble in water due to the ionic nature of the salt, facilitating direct dissolution in aqueous buffers for biological assays and eliminating the need for co-solvents like DMSO [1].

Pharmaceutical Formulation Analytical Chemistry Chemical Synthesis

High-Value Application Scenarios for 1,2,3-Thiadiazol-5-amine Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Development of Potent Anticancer Agents Targeting Colorectal and Breast Cancers

The 9.5-fold higher potency of 1,2,3-thiadiazole-based derivatives compared to 1,3,4-thiadiazole analogs in LoVo and MCF-7 cell lines (IC50 = 2.44 µM vs. 23.29 µM) [1] establishes this compound as a critical building block for structure-activity relationship (SAR) studies and lead optimization in oncology drug discovery programs. Its use is particularly justified when designing kinase inhibitors or apoptosis inducers targeting colorectal and breast cancer models.

Agrochemical Research: Synthesis of Novel Herbicides and Plant Growth Regulators

The 1,2,3-thiadiazole core is a key structural motif in commercial herbicides and defoliants, such as Thidiazuron (Dropp) [1]. Its unique electronic properties and dipole moment (3.01 D) contribute to specific interactions with plant enzyme targets, such as KARI (ketol-acid reductoisomerase), making it a valuable intermediate for developing next-generation crop protection agents with improved selectivity and environmental profiles .

Chemical Biology: Aqueous-Compatible Probes for Cellular Pathway Analysis

The hydrochloride salt's superior aqueous solubility eliminates the need for organic co-solvents like DMSO, which can confound cellular assays and induce off-target effects [1]. This makes 1,2,3-thiadiazol-5-amine hydrochloride the preferred form for preparing stock solutions and working concentrations in cell culture media, enabling more physiologically relevant studies of cellular mechanisms, such as apoptosis induction or cell cycle arrest.

Material Science: Design of Polar Functional Materials and Coordination Polymers

The high dipole moment (3.01 D) and ability to act as a ligand through its nitrogen and sulfur atoms [1] make 1,2,3-thiadiazole derivatives attractive building blocks for constructing metal-organic frameworks (MOFs), coordination polymers, and polar liquid crystals. The hydrochloride salt provides a convenient, soluble precursor for introducing this heterocyclic unit into complex material architectures.

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